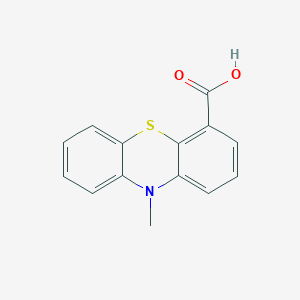
10-Methyl-10h-phenothiazine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-Methyl-10H-phenothiazine-4-carboxylic acid is an organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. This compound is characterized by a phenothiazine core with a methyl group at the 10th position and a carboxylic acid group at the 4th position, giving it unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-10H-phenothiazine-4-carboxylic acid typically involves the following steps:
Formation of N-Methylphenothiazine: This can be achieved by reacting methyl iodide (CH3I) with benzylamine (C6H5CH2NH2) to form N-methylbenzylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as recrystallization from ethanol and benzene, vacuum sublimation, and careful control of reaction conditions are employed to ensure the quality of the final product .
化学反応の分析
Types of Reactions
10-Methyl-10H-phenothiazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated phenothiazine derivatives.
科学的研究の応用
10-Methyl-10H-phenothiazine-4-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 10-Methyl-10H-phenothiazine-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways: It may influence oxidative stress pathways, leading to its potential use as an antioxidant.
類似化合物との比較
Similar Compounds
10-Methyl-10H-phenothiazine: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
Phenothiazine: The parent compound without the methyl and carboxylic acid groups, used widely in medicinal chemistry.
特性
CAS番号 |
6314-29-0 |
|---|---|
分子式 |
C14H11NO2S |
分子量 |
257.31 g/mol |
IUPAC名 |
10-methylphenothiazine-4-carboxylic acid |
InChI |
InChI=1S/C14H11NO2S/c1-15-10-6-2-3-8-12(10)18-13-9(14(16)17)5-4-7-11(13)15/h2-8H,1H3,(H,16,17) |
InChIキー |
ASVSFECOMCLVNF-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2SC3=C(C=CC=C31)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14730429.png)

![N-[[C-benzhydryl-N-(4-methylphenyl)carbonimidoyl]amino]-N'-(4-methylphenyl)-2,2-diphenylethanimidamide](/img/structure/B14730448.png)

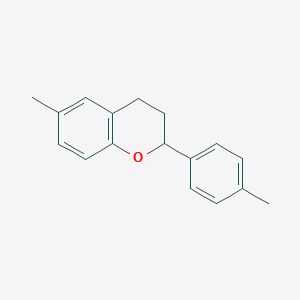
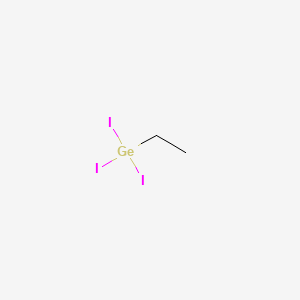
![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
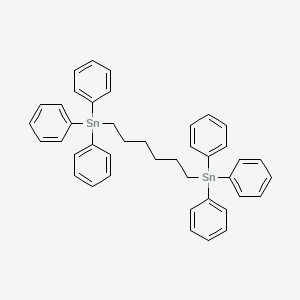
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
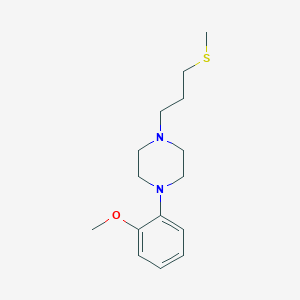
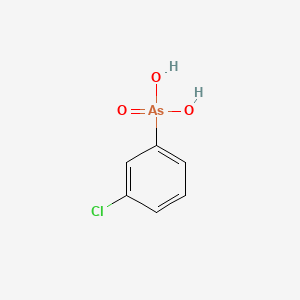
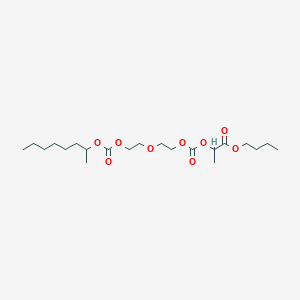
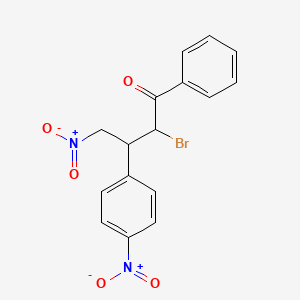
![Benzene-1,2-diylbis[(3,5-dibromo-4-methoxyphenyl)methanone]](/img/structure/B14730536.png)
